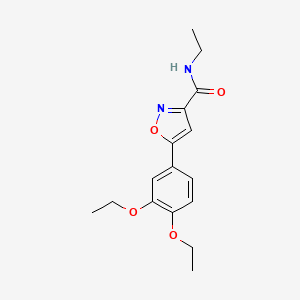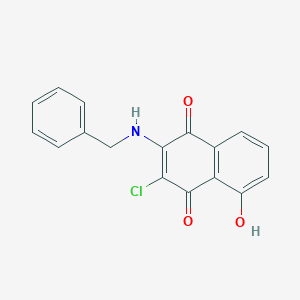
5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-二乙氧基苯基)-N-乙基-1,2-恶唑-3-甲酰胺是一种合成的有机化合物,其结构独特,包括一个被二乙氧基苯基取代的恶唑环和一个乙基甲酰胺基团。该化合物由于其潜在的生物活性以及在药物化学中的应用,在科学研究的各个领域都备受关注。
准备方法
合成路线和反应条件
5-(3,4-二乙氧基苯基)-N-乙基-1,2-恶唑-3-甲酰胺的合成通常涉及以下步骤:
恶唑环的形成: 恶唑环可以通过涉及适当前体(如α-卤代酮和酰胺)的环化反应合成。例如,3,4-二乙氧基苯甲酰氯与乙胺之间的反应可以产生所需的恶唑环结构。
取代反应: 二乙氧基苯基的引入是通过亲电芳香取代反应实现的。这包括在酸性或碱性条件下将恶唑中间体与3,4-二乙氧基苯反应。
最终偶联: 最后一步涉及将恶唑衍生物与合适的甲酰胺前体(如乙基异氰酸酯)偶联,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器、自动化合成平台和高效的纯化技术,以确保高产率和高纯度。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在乙氧基处,导致形成醛或羧酸。
还原: 还原反应可以靶向恶唑环或甲酰胺基团,可能产生胺或醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在受控条件下使用卤素 (Cl₂, Br₂) 或亲核试剂 (NH₃, OH⁻) 等试剂。
主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能产生 3,4-二乙氧基苯甲酸,而还原可能产生 5-(3,4-二乙氧基苯基)-N-乙基-1,2-恶唑-3-胺。
科学研究应用
化学
在化学中,该化合物被用作合成更复杂分子的构建块。其独特的结构允许探索新的合成途径和开发新型材料。
生物学
在生物学研究中,5-(3,4-二乙氧基苯基)-N-乙基-1,2-恶唑-3-甲酰胺因其潜在的生物活性而被研究。它可能表现出酶抑制、受体结合或抗菌活性等特性,使其成为药物发现和开发的候选药物。
医药
该化合物潜在的药物应用包括其作为开发新药的先导化合物。其结构可以进行修饰以增强其治疗特性,例如提高其效力或降低其毒性。
工业
在工业领域,该化合物可用于生产特种化学品、农用化学品和材料科学。其多功能性使其在各种应用中具有价值,包括开发新型聚合物和涂料。
作用机制
5-(3,4-二乙氧基苯基)-N-乙基-1,2-恶唑-3-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。这些可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,潜在地抑制其活性或调节其功能。所涉及的确切途径取决于特定的生物学环境和靶标的性质。
相似化合物的比较
类似化合物
5-(3,4-二甲氧基苯基)-N-乙基-1,2-恶唑-3-甲酰胺: 结构相似,但具有甲氧基而不是乙氧基。
5-(3,4-二乙氧基苯基)-N-甲基-1,2-恶唑-3-甲酰胺: 结构相似,但具有甲基而不是乙基。
5-(3,4-二乙氧基苯基)-N-乙基-1,2-噻唑-3-甲酰胺: 结构相似,但具有噻唑环而不是恶唑环。
独特性
5-(3,4-二乙氧基苯基)-N-乙基-1,2-恶唑-3-甲酰胺的独特性在于其功能基团和环结构的特定组合。这种组合赋予了独特的化学和生物学特性,使其成为研究和开发的宝贵化合物。其乙氧基可能与甲氧基相比提供不同的空间和电子效应,影响其反应性和与生物靶标的相互作用。
通过了解该化合物的合成、反应、应用和机制,研究人员可以探索其在各个科学领域的全部潜力。
属性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-4-17-16(19)12-10-14(22-18-12)11-7-8-13(20-5-2)15(9-11)21-6-3/h7-10H,4-6H2,1-3H3,(H,17,19) |
InChI 键 |
FOLKJJJLKGLYMH-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11048591.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048597.png)
![(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone](/img/structure/B11048604.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11048609.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048633.png)
![6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11048635.png)

![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)
![(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11048650.png)
![1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11048653.png)

